3-butoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
3-butoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound with a unique structure that includes a butoxy group, a methyl group, and an oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, including the formation of the oxazolo[4,5-b]pyridine ring and the subsequent attachment of the butoxy and benzamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .
Scientific Research Applications
3-butoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- 4-butoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide
Uniqueness
3-butoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H23N3O3 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-butoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H23N3O3/c1-3-4-13-29-19-8-5-7-17(15-19)23(28)26-20-11-10-18(14-16(20)2)24-27-22-21(30-24)9-6-12-25-22/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,28) |
InChI Key |
KVBBCWYJWUQVMO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C |
Origin of Product |
United States |
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